molecular formula C16H18F4N6 B12263829 6-{4-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine

6-{4-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine

Cat. No.: B12263829
M. Wt: 370.35 g/mol
InChI Key: ZSBVFIPIPJLMFY-UHFFFAOYSA-N
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Description

6-{4-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine is a complex organic compound that features a pyridine ring substituted with fluorine and trifluoromethyl groups, a piperazine ring, and a dimethylpyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{4-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine typically involves multiple steps, starting with the preparation of the fluorinated pyridine derivative. One common method involves the diazotization of substituted 2-aminopyridines followed by fluorination . The piperazine ring is then introduced through nucleophilic substitution reactions. The final step involves the coupling of the piperazine derivative with the dimethylpyrimidine moiety under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely .

Chemical Reactions Analysis

Types of Reactions

6-{4-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amine derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .

Scientific Research Applications

6-{4-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-{4-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated pyridine ring enhances its binding affinity and selectivity towards these targets, leading to the modulation of biological pathways. This compound can inhibit or activate specific enzymes, thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-{4-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine is unique due to its combination of a fluorinated pyridine ring, a piperazine ring, and a dimethylpyrimidine moiety. This structure provides enhanced chemical stability, biological activity, and potential for diverse applications compared to other similar compounds .

Properties

Molecular Formula

C16H18F4N6

Molecular Weight

370.35 g/mol

IUPAC Name

6-[4-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine

InChI

InChI=1S/C16H18F4N6/c1-24(2)13-8-14(23-10-22-13)25-3-5-26(6-4-25)15-12(17)7-11(9-21-15)16(18,19)20/h7-10H,3-6H2,1-2H3

InChI Key

ZSBVFIPIPJLMFY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=NC(=C1)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)F

Origin of Product

United States

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